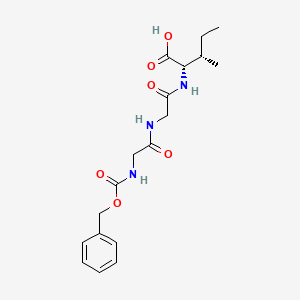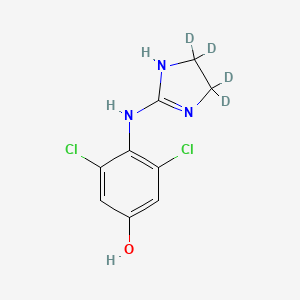
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is a deuterated derivative of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl ester group. The deuterium labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 typically involves the deuteration of the corresponding non-deuterated compound. The process begins with the preparation of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid, which can be synthesized through the reaction of 2,2,5-Trimethyl-1,3-dioxane with a suitable carboxylating agent under controlled conditions . The carboxylic acid is then esterified using deuterated methanol (CD3OD) in the presence of an acid catalyst to yield the deuterated methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The deuteration step is particularly critical and requires the use of specialized equipment to handle deuterated reagents safely and efficiently.
化学反応の分析
Types of Reactions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various ester derivatives depending on the nucleophile used.
科学的研究の応用
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of the compound under different conditions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, where deuterium labeling helps in understanding the properties and behavior of the compounds.
作用機序
The mechanism of action of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier deuterium atoms slows down the reaction rate compared to hydrogen. This property is exploited in research to study reaction mechanisms and pathways.
類似化合物との比較
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester
- (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol
Uniqueness
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterparts. The presence of deuterium atoms provides valuable insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds. This makes it a powerful tool in scientific research, particularly in studies involving reaction kinetics and metabolic pathways.
特性
IUPAC Name |
methyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)12-5-9(3,6-13-8)7(10)11-4/h5-6H2,1-4H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBMQTZWHRVCJ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676184 |
Source


|
| Record name | Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189460-82-9 |
Source


|
| Record name | Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
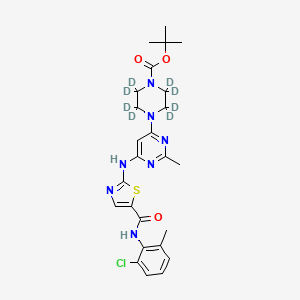
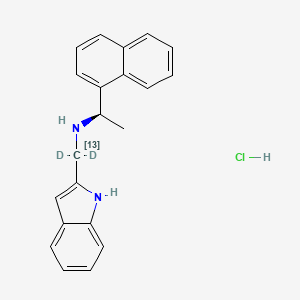
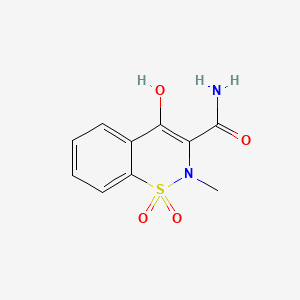
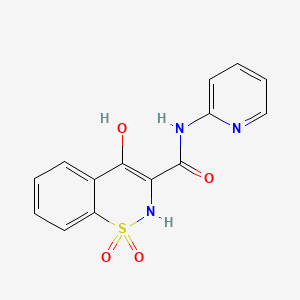
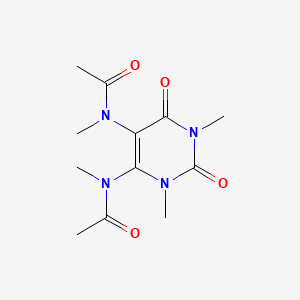
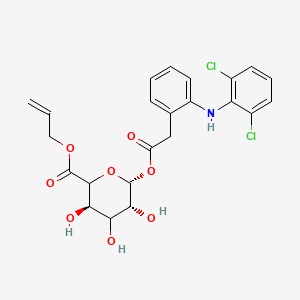
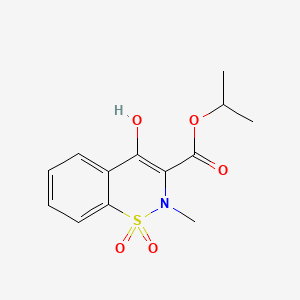
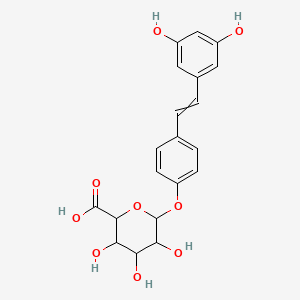

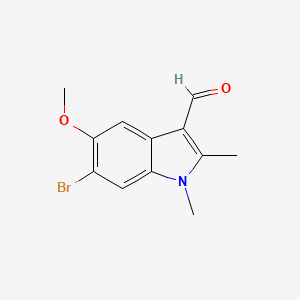
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol](/img/structure/B564847.png)
